S-(4-chlorophenyl) (E)-3-(4-cyanophenyl)prop-2-enethioate
Description
S-(4-chlorophenyl) (E)-3-(4-cyanophenyl)prop-2-enethioate is a thioester derivative characterized by a 4-chlorophenyl group attached to the sulfur atom and an (E)-configured propenethioate chain linked to a 4-cyanophenyl substituent. Its molecular formula is C₁₇H₁₂ClNOS, with a molar mass of 313.80 g/mol. While direct bioactivity data for this compound are unavailable, structurally related analogs suggest possible applications in fluorescence-based sensing or medicinal chemistry .
Properties
IUPAC Name |
S-(4-chlorophenyl) (E)-3-(4-cyanophenyl)prop-2-enethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNOS/c17-14-6-8-15(9-7-14)20-16(19)10-5-12-1-3-13(11-18)4-2-12/h1-10H/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQBHDVMUNSGQP-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)SC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)SC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
S-(4-chlorophenyl)(E)-3-(4-cyanophenyl)prop-2-enethioate, a compound belonging to the class of thioester derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of S-(4-chlorophenyl)(E)-3-(4-cyanophenyl)prop-2-enethioate is . It features a thioate group, which contributes to its biological interactions. The compound's structure can be represented as follows:
- Molecular Formula :
- Molecular Weight : 306.81 g/mol
- Appearance : Typically appears as a yellow solid.
Antimicrobial Properties
Recent studies have indicated that S-(4-chlorophenyl)(E)-3-(4-cyanophenyl)prop-2-enethioate exhibits significant antimicrobial properties. In vitro assays demonstrated that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity and Cancer Research
The compound has also been evaluated for its cytotoxic effects against cancer cell lines. A notable study reported that S-(4-chlorophenyl)(E)-3-(4-cyanophenyl)prop-2-enethioate exhibited dose-dependent cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| HT-29 | 22.8 |
The proposed mechanism of action for S-(4-chlorophenyl)(E)-3-(4-cyanophenyl)prop-2-enethioate involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and caspase-9 in treated cells compared to controls.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation in animal models. A study demonstrated that administration of S-(4-chlorophenyl)(E)-3-(4-cyanophenyl)prop-2-enethioate significantly decreased the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in a carrageenan-induced paw edema model.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thioester derivatives, including S-(4-chlorophenyl)(E)-3-(4-cyanophenyl)prop-2-enethioate. The results highlighted its effectiveness against multi-drug resistant strains.
- Cytotoxicity Assessment : In a research article from Cancer Letters, the cytotoxic effects were assessed using various cancer cell lines. The findings suggested that this compound could serve as a lead compound for further development into anticancer therapies.
- Inflammation Model Study : An investigation published in Pharmacology Reports examined the anti-inflammatory effects in vivo, confirming significant reductions in inflammatory markers following treatment with S-(4-chlorophenyl)(E)-3-(4-cyanophenyl)prop-2-enethioate.
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key structural differences and properties of S-(4-chlorophenyl) (E)-3-(4-cyanophenyl)prop-2-enethioate and analogous thioesters:
Physicochemical and Functional Differences
- Electron-Withdrawing vs. Donating Groups :
The target compound’s 4-Cl and 4-CN substituents reduce electron density on the aromatic rings compared to analogs with 4-OH or 4-N(CH₃)₂ groups. This difference may lower solubility in polar solvents but enhance stability against nucleophilic attack . - Hydrogen Bonding: Compounds with hydroxyl (e.g., 4-OH) or amino groups participate in H-bonding, influencing crystal packing (as per graph set analysis ) and interactions with biological targets.
- Fluorescence Behavior : Thioesters with electron-donating substituents (e.g., 4-N(CH₃)₂) exhibit stronger fluorescence due to extended conjugation, whereas the target’s electron-withdrawing groups may redshift absorption spectra but quench emission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
